2-Chloro-N-methyl-5-(trifluoromethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

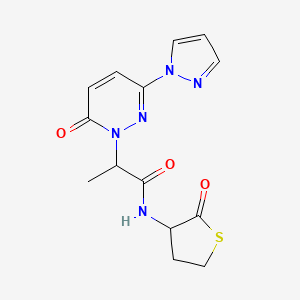

2-Chloro-N-methyl-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of benzenoids. It is also known as 3-Amino-4-chlorobenzotrifluoride . The molecular formula of this compound is C7H5ClF3N .

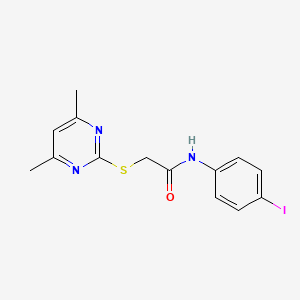

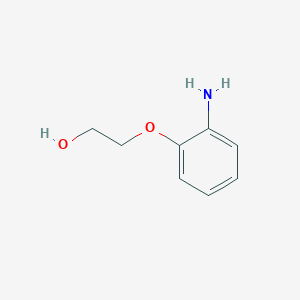

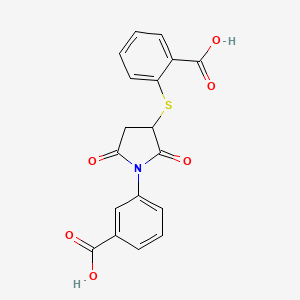

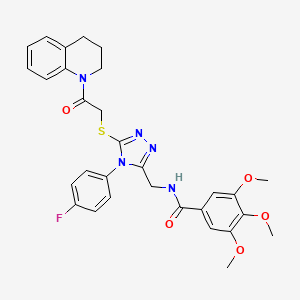

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringNC1=CC(=CC=C1Cl)C(F)(F)F . This indicates that the molecule consists of a benzene ring with a chlorine atom and a trifluoromethyl group attached to it, along with an amine group. Physical and Chemical Properties Analysis

This compound is a clear, colorless to yellow to orange liquid . It has a refractive index of 1.4965-1.5015 at 20°C and a density of 1.428 g/mL at 25 °C .Applications De Recherche Scientifique

Organic Synthesis Applications

Monodentate Transient Directing Group in Catalysis : 2-Chloro-N-methyl-5-(trifluoromethyl)aniline has been utilized as a monodentate transient directing group (MonoTDG) in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This process allows for the efficient and scalable synthesis of quinazoline and fused isoindolinone scaffolds, highlighting its role in facilitating complex organic transformations (Wu et al., 2021).

Vibrational Spectroscopy and Quantum Chemical Studies : The vibrational characteristics of this compound have been thoroughly investigated, providing insights into the influence of substituents on molecular vibrations. This research contributes to a deeper understanding of its electronic structure and reactivity, aiding in the design of novel compounds (Karthick et al., 2013).

Analytical and Material Science Applications

Microwave-Assisted Amination : This compound has been used in the microwave-assisted conversion of aryl triflates to anilines without the need for a base or catalyst, showcasing an efficient pathway for the synthesis of halogenated anilines (Xu & Wang, 2004).

Ozonation of Anilines : Research on the ozonation of anilines, using this compound as a model compound, has elucidated the reaction mechanisms and kinetics involved in the degradation of aromatic amines. This work has implications for the treatment of industrial wastewater containing aniline derivatives (Tekle-Röttering et al., 2016).

Novel Pesticides Synthesis

- Synthesis of Bistrifluron : A method for the synthesis of bistrifluron, a potent insect growth regulator, involves the use of this compound as a key intermediate. This highlights its role in the development of new, more effective pesticides (Liu An-chan, 2015).

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-N-methyl-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRMCAZGUCHFFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl(phenyl){[4-(trifluoromethyl)phenyl]methyl}sulfanium trifluoromethanesulfonate](/img/structure/B2691485.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2691489.png)

![(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2691496.png)

![3-[8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propanenitrile](/img/structure/B2691497.png)

![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2691498.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2691500.png)